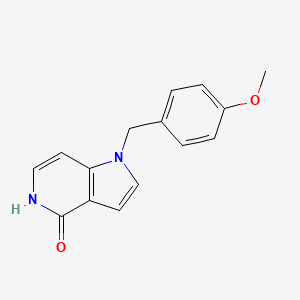

1-PMB-4-hydroxy-5azaindole

Beschreibung

Significance of Bicyclic Heterocyclic Scaffolds in Pharmaceutical Research

Bicyclic heterocyclic scaffolds, which are molecular structures containing two fused rings with at least one non-carbon atom, are of paramount importance in pharmaceutical research and drug discovery. researchgate.net These frameworks are integral to the core structure of a vast number of therapeutic agents, agrochemicals, and veterinary products. ijrpr.com Their prevalence stems from their ability to provide a rigid, three-dimensional architecture that can present functional groups in precise spatial orientations, facilitating strong and selective interactions with biological targets. cam.ac.uk The inherent structural rigidity of bicyclic systems can reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity and potency. cam.ac.uk

Furthermore, the incorporation of heteroatoms (such as nitrogen, oxygen, or sulfur) introduces key physicochemical properties, including the capacity for hydrogen bonding, which is critical for target recognition. cam.ac.uk These scaffolds serve as versatile platforms for synthetic modification, allowing medicinal chemists to systematically alter properties like solubility, bioavailability, and metabolic stability to optimize a drug candidate's profile. ijrpr.com Consequently, bicyclic heterocycles are frequently identified as "privileged scaffolds," meaning they are capable of binding to multiple, diverse biological targets, making them highly valuable starting points in drug discovery programs. cam.ac.ukosi.lv

Azaindole as a Privileged Structure and Bioisostere in Drug Discovery

The azaindole framework, a bicyclic heterocycle composed of a fused pyrrole (B145914) and pyridine (B92270) ring, is recognized as a privileged structure in medicinal chemistry. scielo.brnih.gov This designation refers to its frequent appearance in bioactive molecules and approved drugs that exhibit a wide range of pharmacological actions. scielo.br The utility of the azaindole core is enhanced by its role as a bioisostere, a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group. researchgate.net This strategic substitution allows for the fine-tuning of a molecule's biological and physicochemical properties. nih.govresearchgate.net

| Scaffold | Description |

|---|---|

| Indole (B1671886) | A bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole ring. |

| Purine (B94841) | A bicyclic aromatic heterocycle consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. A core component of DNA and RNA. |

| Azaindole | A bioisostere of indole where a C-H group in the benzene portion is replaced by a nitrogen atom. It mimics structural features of both indole and purine. pharmablock.comatlanchimpharma.com |

Replacing an indole or other bicyclic scaffold with an azaindole is a powerful strategy in medicinal chemistry to modulate a compound's properties. The introduction of a nitrogen atom into the six-membered ring can significantly alter a molecule's pKa, lipophilicity, solubility, and metabolic profile. nih.govresearchgate.net This strategic change can lead to improved drug-like characteristics and novel intellectual property. pharmablock.com

A critical feature of the azaindole scaffold is its ability to form specific hydrogen bonds with protein targets. nih.gov In the context of kinase inhibition, the azaindole ring is an exceptional "hinge-binding motif." jst.go.jp The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. jst.go.jp This arrangement mimics the bidentate hydrogen bonding pattern of the adenine (B156593) moiety of ATP, allowing azaindole derivatives to bind effectively to the hinge region of the kinase ATP-binding site, a common mechanism for kinase inhibitors. researchgate.netnih.govjst.go.jp The 7-azaindole (B17877) isomer is particularly well-represented in kinase inhibitor design for this reason. scielo.brjst.go.jp

Overview of Azaindole Derivatives in Targeted Therapeutic Programs

The azaindole scaffold is an integral component of numerous molecules that have entered clinical trials or have been approved as drugs for a variety of diseases. nih.gov Its versatility is demonstrated by its presence in agents targeting cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov A significant number of these are kinase inhibitors, reflecting the scaffold's suitability for targeting ATP-binding sites. nih.govmdpi.com For instance, Vemurafenib, a BRAF kinase inhibitor, and Venetoclax, a Bcl-2 inhibitor, are both successful cancer therapies built upon a 7-azaindole core. pharmablock.com Research continues to yield a pipeline of azaindole-based candidates for diverse therapeutic applications. pharmablock.comnih.gov

| Compound/Drug | Azaindole Isomer | Primary Target/Mechanism | Therapeutic Area |

|---|---|---|---|

| Vemurafenib (Zelboraf®) | 7-Azaindole | BRAF V600E Kinase Inhibitor | Oncology (Melanoma). pharmablock.com |

| Venetoclax (Venclexta®) | 7-Azaindole | Bcl-2 Inhibitor | Oncology (Leukemia). pharmablock.com |

| Pexidartinib | 7-Azaindole | CSF1R Inhibitor | Oncology (Tenosynovial giant-cell tumor). mdpi.com |

| PF-06764427 | 4-Azaindole (B1209526) | M1 mAChR PAM Agonist | Neurology (Alzheimer's Disease). nih.gov |

| Unnamed Series | 4-Azaindole | DprE1 Inhibitor | Infectious Disease (Tuberculosis). nih.gov |

| Unnamed Series | 5-Azaindole (B1197152) | Cdc7 Inhibitor | Oncology. nih.gov |

Contextualizing 1-PMB-4-hydroxy-5-azaindole within Contemporary Azaindole Research Paradigms

The specific compound 1-PMB-4-hydroxy-5-azaindole represents a key building block within the broader field of azaindole synthesis and drug discovery. In this structure, the "PMB" refers to a 4-methoxybenzyl group, which functions as a protecting group for the nitrogen atom at the 1-position of the pyrrole ring. google.com Protecting groups are essential tools in multi-step organic synthesis, temporarily blocking a reactive site on a molecule to allow chemical modifications to be performed elsewhere without interference. atlanchimpharma.com

The core of this molecule is the 4-hydroxy-5-azaindole scaffold. While 7-azaindoles are the most frequently utilized isomer in drug design, 4- and 5-azaindoles are also valuable and are found in numerous compounds undergoing preclinical and clinical investigation. pharmablock.comnih.gov The 5-azaindole isomer, in particular, has been explored for the development of inhibitors for targets like the cell cycle kinase Cdc7. nih.gov

The structure of 1-PMB-4-hydroxy-5-azaindole is strategically designed for further chemical elaboration. The PMB group on the nitrogen ensures that this position remains unreactive during subsequent synthetic steps and can be removed later in the synthesis. The hydroxyl (-OH) group at the 4-position serves as a crucial functional handle. This reactive site allows for the attachment of a wide variety of other chemical fragments or scaffolds through reactions such as etherification or coupling reactions. This enables the creation of a diverse library of novel 5-azaindole derivatives, which can then be screened for biological activity against various therapeutic targets. Therefore, 1-PMB-4-hydroxy-5-azaindole is not typically an end-product itself, but rather a versatile synthetic intermediate poised for use in discovery programs aimed at generating new, optimized therapeutic agents based on the 5-azaindole privileged structure.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-12-4-2-11(3-5-12)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBQSRPEWKEABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pmb 4 Hydroxy 5 Azaindole and Analogous Azaindole Core Structures

Evolution of Synthetic Strategies for the Azaindole Nucleus

The development of synthetic routes to the azaindole nucleus has been a significant area of focus in heterocyclic chemistry. rsc.org Historically, classical indole (B1671886) syntheses such as the Fischer, Bartoli, Madelung, and Reissert methods were the first to be explored for constructing the azaindole framework. researchgate.netrsc.org However, these methods often proved unsuitable or gave low yields when applied to azaindole synthesis due to the electron-deficient nature of the pyridine (B92270) ring starting materials. rsc.org For instance, only pyridylhydrazines bearing electron-donating groups can be used with reasonable success in the Fischer indole synthesis. rsc.org

This led to the exploration of modern synthetic methods, particularly those employing transition-metal catalysis. The development of organometallic chemistry has provided more powerful and versatile ways to build the cyclic structure of azaindoles from a wider variety of starting materials. researchgate.net These newer approaches, including palladium-, copper-, rhodium-, and silver-catalyzed reactions, have largely superseded the classical methods, offering milder reaction conditions, greater functional group tolerance, and improved yields. mdpi.comnih.gov Metal-catalyzed cross-coupling reactions, in particular, have become a cornerstone of modern azaindole synthesis. nih.gov

Catalytic Approaches for Azaindole Core Construction

Catalytic methods are central to the modern synthesis of azaindoles, providing efficient pathways to this important heterocyclic core. Transition metals, especially palladium, have revolutionized the construction of the azaindole scaffold from suitably substituted pyridine precursors. mdpi.com Key reactions such as the Sonogashira, Heck, and Suzuki cross-couplings have been widely adapted for azaindole synthesis. mdpi.comnih.gov Beyond palladium, other metals like silver and rhodium have also been employed to catalyze unique cyclization and annulation reactions. For example, rhodium(III) catalysis, assisted by a silver additive, has been used to synthesize 7-azaindoles from 2-aminopyridine (B139424) and internal alkynes. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis is a dominant strategy for the synthesis of the azaindole nucleus. A variety of palladium-catalyzed cross-coupling and cyclization reactions have been developed, allowing for the construction of all four azaindole isomers (4-, 5-, 6-, and 7-azaindole). nih.gov

One prominent method is the Sonogashira coupling , which typically involves the reaction of amino-halopyridines with terminal alkynes, followed by a cyclization step to form the pyrrole (B145914) ring. mdpi.comnih.gov This can be achieved through copper-mediated cyclization or under basic conditions. nih.govorganic-chemistry.org

The Heck reaction has also been applied in a cascade process. For instance, a palladium-catalyzed cascade involving C-N cross-coupling and a Heck reaction between alkenyl bromides and amino-o-bromopyridines provides a direct route to substituted azaindoles. mdpi.comnih.gov

The Larock indole synthesis has been adapted for azaindoles, involving the palladium-catalyzed heteroannulation of substituted pyridines with alkynes to yield 2,3-disubstituted azaindoles. mdpi.comacs.org This method, however, can sometimes be limited by poor yields and regiocontrol. nih.gov

A summary of selected palladium-catalyzed reactions for azaindole synthesis is presented below.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Sonogashira Coupling/Cyclization | Amino-halopyridines, Terminal alkynes | Pd(PPh₃)₄/CuI | Forms C-C bond followed by cyclization to build the pyrrole ring. nih.govorganic-chemistry.org |

| Cascade C-N Coupling/Heck | Amino-o-bromopyridines, Alkenyl bromides | Pd₂(dba)₃/XPhos | One-pot synthesis of substituted azaindoles. nih.gov |

| Larock Heteroannulation | Halogenated aminopyridines, Alkynes | Pd(OAc)₂ | Produces 2,3-disubstituted azaindoles. mdpi.comacs.org |

| Direct Annulation | Chloroaminopyridines, Ketones | [Pd(tBu₃P)₂] | A direct and mild method for creating polyfunctionalized azaindoles. organic-chemistry.org |

Suzuki-Miyaura Coupling in Azaindole Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that has been effectively utilized in the synthesis of azaindoles. This reaction typically involves the coupling of an organoboron compound with a halide. One efficient two-step route to a broad range of aza- and diazaindoles starts from chloroamino-N-heterocycles. researchgate.netorganic-chemistry.org The process involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, avoiding the need for protecting groups. mdpi.comorganic-chemistry.org

The reaction has also been employed for the late-stage functionalization of the azaindole core. For example, an efficient, chemo-selective one-pot method has been established for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles using a Pd₂(dba)₃/SPhos catalyst system. nih.govresearchgate.net This highlights the utility of the Suzuki coupling in creating diverse substitution patterns on the azaindole scaffold. researchgate.net

Silver-Catalyzed Intramolecular Cyclization Methods

Silver catalysis offers a complementary approach to palladium for the synthesis of azaindoles, particularly through intramolecular cyclization reactions. Silver-catalyzed intramolecular cyclization of acetylenic free amines can afford 7-azaindoles and indoles in very good yields. organic-chemistry.orgresearchgate.net A key advantage of this method is that it can proceed on water and does not require strong acids, bases, or N-substituted substrates. organic-chemistry.orgresearchgate.net The reaction is believed to be facilitated by hydrogen bonding between water and the substrates, which enhances chemical reactivity and regioselectivity. organic-chemistry.org Since the first silver-mediated indole-forming reaction was reported in 2004, several methods utilizing silver(I) catalysts have been developed. nih.gov

Building Block Approaches to Azaindole Synthesis

Building block approaches are fundamental to azaindole synthesis, where a pre-existing ring, either pyridine or pyrrole, serves as the foundation upon which the second ring is constructed. rsc.org This strategy allows for controlled and predictable synthesis of specific isomers and substituted derivatives.

Construction from Pyridine Precursors

The most common and versatile strategy for constructing the azaindole core involves starting with a functionalized pyridine ring and subsequently forming the pyrrole ring. rsc.orgnih.gov This approach is widely used due to the commercial availability of a diverse range of substituted pyridine precursors. pharmablock.com

The synthesis typically begins with an aminopyridine, which is appropriately substituted with functional groups that facilitate the annulation of the pyrrole ring. nih.gov For example, ortho-haloaminopyridines are common starting materials for palladium-catalyzed reactions that form the C-N and C-C bonds necessary to close the five-membered ring. mdpi.comnih.gov

Another approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. A scalable, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed using this method, where trifluoroacetic anhydride (B1165640) (TFAA) acts as a C1-bielectrophile. chemrxiv.org This highlights that non-catalytic methods starting from pyridine precursors are also valuable.

The synthesis of the specific 4-hydroxy-5-azaindole core would follow this general paradigm, likely starting from a suitably substituted 3,4-diaminopyridine (B372788) or a related precursor, which would then undergo cyclization to form the desired pyrrole ring fused to the pyridine core. The 1-PMB (p-methoxybenzyl) group is a common nitrogen protecting group that would typically be introduced by reacting the 4-hydroxy-5-azaindole with p-methoxybenzyl chloride under basic conditions.

Utilization of Pyrrole Derivatives in Azaindole Ring Formation

The construction of the 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine) scaffold can be efficiently achieved by building the pyridine ring onto a pre-existing, functionalized pyrrole derivative. This "pyrrole-first" approach offers a powerful way to control the substitution pattern on the five-membered ring. One notable method involves the use of zirconocene-mediated multicomponent reactions. researchgate.net This strategy allows for the highly selective synthesis of pyrrolo[3,2-c]pyridines from a silicon-tethered diyne and organonitriles. researchgate.net The zirconocene (B1252598) complex facilitates the assembly of the components, leading to the formation of the fused heterocyclic system.

Another approach leverages functionalized aminopyrroles as key building blocks. For instance, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles have been used as versatile precursors in the synthesis of various fused heterocyclic systems, including azaindole isomers. uni-rostock.de These reactions typically involve condensation with a suitable partner to construct the six-membered pyridine ring. The specific reaction partners and conditions dictate the final substitution pattern on the newly formed ring.

Classic synthetic strategies for pyrrole formation, such as the Paal-Knorr, Hantzsch, or Barton-Zard syntheses, can be adapted to produce pyrroles that are then carried forward to form the azaindole core. pharmaguideline.com The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, providing a straightforward entry to substituted pyrroles that can be further elaborated. pharmaguideline.com

Specific Synthetic Routes for Hydroxylated Azaindoles and 5-Azaindole Isomers

The synthesis of hydroxylated azaindoles, particularly the 4-hydroxy-5-azaindole isomer, requires specific strategies that can control the position of the hydroxyl group. Several classical indole syntheses have been adapted for azaindole synthesis and can be modified to produce hydroxylated derivatives. researchgate.netbaranlab.org

The Hemetsberger-Knittel synthesis is a valuable method for producing 4-substituted azaindoles. researchgate.net This reaction typically involves the thermal decomposition of an α-azido-α,β-unsaturated ester derived from a pyridine aldehyde. By selecting the appropriate substituted pyridine precursor, this method can be used to generate 4-alkoxy-5-azaindoles, which are direct precursors to 4-hydroxy-5-azaindoles via dealkylation. For example, the synthesis of 4-methoxy-5-azaindole has been achieved using this approach, albeit in moderate yields. researchgate.net

The Bartoli indole synthesis , which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, is another route that has been applied to the synthesis of azaindoles. researchgate.netpharmablock.com While primarily used for 4- and 6-azaindoles, modifications of this reaction can provide access to various substituted isomers. The introduction of a hydroxyl group often requires starting with a methoxy-substituted nitropyridine, with subsequent deprotection.

A practical route to substituted 5-azaindoles involves a palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine (B81906) with an amine, followed by a C-C coupling and cyclization with an alkyne. organic-chemistry.org By choosing appropriately substituted coupling partners, this method allows for the assembly of diverse 5-azaindole cores.

The following table summarizes key reactions for the synthesis of the 5-azaindole core:

| Reaction Name | Starting Materials | Key Features | Applicability to 5-Azaindole |

| Hemetsberger-Knittel | Substituted Pyridine Aldehyde, Azidoacetate | Thermal cyclization of an azidoacrylate | Suitable for 4-substituted-5-azaindole-2-carboxylates. researchgate.netbaranlab.org |

| Batcho-Leimgruber | Nitropyridine derivative | Reductive cyclization of a β-dimethylamino-nitrostyrene | Effective for constructing the 5-azaindole scaffold. baranlab.org |

| Zirconocene-mediated | Silicon-tethered diyne, Nitriles | Multicomponent reaction | Highly selective for pyrrolo[3,2-c]pyridines (5-azaindoles). researchgate.net |

| Palladium-catalyzed Cascade | Amino-o-bromopyridines, Alkenyl bromides | C-N cross-coupling/Heck reaction | Straightforward synthesis of various substituted azaindoles. nih.gov |

Strategies for Regioselective Functionalization and Introduction of Substituents

Achieving the final structure of 1-PMB-4-hydroxy-5-azaindole from the core azaindole scaffold necessitates precise control over the introduction of the N-substituent and the C4-hydroxyl group.

Installation of the 1-(4-methoxybenzyl) (1-PMB) Moiety

The 1-(4-methoxybenzyl) or PMB group is a common and versatile protecting group for the nitrogen atom of indoles and azaindoles. researchgate.netchem-station.com Its installation prevents unwanted side reactions at the N-H position during subsequent functionalization steps. The PMB group is typically introduced under basic conditions via a nucleophilic substitution reaction.

The reaction generally involves deprotonation of the azaindole N-H with a suitable base, followed by the addition of 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br). The choice of base and solvent is crucial for achieving high yields.

Typical Reaction Conditions for N-PMB Protection

| Base | Solvent | Temperature | Notes |

|---|---|---|---|

| Sodium hydride (NaH) | DMF, THF | 0 °C to RT | Common and effective method for generating the anion. |

| Potassium carbonate (K2CO3) | Acetonitrile, Acetone | Reflux | Milder conditions, suitable for sensitive substrates. |

The PMB group is valued for its stability under a range of conditions while being readily removable under specific oxidative (e.g., using DDQ) or acidic (e.g., using TFA) conditions. chem-station.comunivie.ac.at

Controlled Introduction of the 4-hydroxy Group on the Azaindole Scaffold

The regioselective introduction of a hydroxyl group at the C4 position of the 5-azaindole nucleus is a significant synthetic challenge. Direct C-H hydroxylation is often difficult to control. Therefore, multi-step strategies are typically employed.

One effective strategy involves the initial synthesis of a 4-methoxy-5-azaindole derivative, as mentioned previously. researchgate.net The methoxy (B1213986) group serves as a precursor to the hydroxyl group. The final step is an O-demethylation reaction, which can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Another powerful approach involves directed metalation. By using a directing group at the N1 or C3 position, it is possible to selectively deprotonate the C4 position with a strong base like lithium diisopropylamide (LDA) or n-butyllithium. mdpi.com The resulting organolithium species can then be quenched with an electrophilic oxygen source, such as a peroxide or a borate (B1201080) ester followed by oxidation, to introduce the hydroxyl group. For example, a formyl group at C3 has been used to direct the C4 arylation of azaindoles, demonstrating the feasibility of targeting this position. mdpi.com

Furthermore, a halogenation-substitution sequence can be employed. Selective introduction of a halogen, such as chlorine or bromine, at the C4 position can be achieved. This is sometimes facilitated by first forming the N-oxide of the pyridine ring, which activates the C4 position for nucleophilic attack. pharmablock.com The installed halogen can then be displaced by a hydroxide (B78521) or methoxide (B1231860) nucleophile in a subsequent step, such as a copper-catalyzed or palladium-catalyzed reaction.

Molecular Design and Structure Activity Relationship Sar Investigations of Azaindole Derivatives

Principles of Structure-Based Drug Design in the Development of Azaindole Ligands

Structure-based drug design (SBDD) is a powerful paradigm in the development of azaindole ligands, leveraging the three-dimensional structural information of the biological target to design molecules with high affinity and selectivity. A notable success story in this arena is the development of Vemurafenib, a B-RAF kinase inhibitor, which originated from a simple 7-azaindole (B17877) fragment identified through SBDD techniques. jst.go.jp

The core principle of SBDD in this context involves understanding the binding interactions between the azaindole scaffold and the target protein, often a kinase. The 7-azaindole moiety, for instance, is recognized as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the hinge region of the ATP binding site in many kinases. jst.go.jp This interaction mimics the binding of the adenine (B156593) portion of ATP.

Crystallographic studies of azaindole derivatives in complex with their target proteins provide invaluable insights into their binding modes. These studies have revealed that the 7-azaindole group can adopt different orientations within the binding pocket, often classified as "normal" or "flipped" binding modes. jst.go.jp The specific binding mode is influenced by the substitution pattern on the azaindole ring. For example, substitutions at the 2-position of the azaindole ring can lead to a steric clash in the "normal" binding mode, thereby favoring the "flipped" orientation. jst.go.jp This detailed structural understanding allows medicinal chemists to rationally design modifications to the azaindole scaffold to enhance potency and selectivity.

Application of Fragment-Based Drug Discovery (FBDD) in Azaindole Lead Generation

Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for identifying novel lead compounds, including those based on the azaindole scaffold. pharmablock.comwikipedia.org FBDD begins with the screening of libraries of small, low-molecular-weight compounds (fragments) to identify those that bind, albeit weakly, to the target protein. wikipedia.orgnih.gov These initial fragment hits then serve as starting points for optimization into more potent, lead-like molecules. lifechemicals.comcreative-biostructure.com

The development of the B-RAF inhibitor Vemurafenib is a prime example of the successful application of FBDD, where a 7-azaindole scaffold was identified as a key binding fragment. researchgate.net Similarly, the Bcl-2 inhibitor Venetoclax, another marketed drug containing a 7-azaindole moiety, was also discovered using an FBDD approach. pharmablock.com

The process of evolving a fragment hit into a lead compound typically involves strategies such as:

Fragment Growing: Adding chemical functionalities to the initial fragment to extend its interactions within the binding pocket. nih.govlifechemicals.com

Fragment Merging: Combining two or more fragments that bind to adjacent sites to create a single, more potent molecule. creative-biostructure.com

Fragment Linking: Connecting two fragments that bind to distinct sites with a chemical linker. creative-biostructure.com

These optimization strategies are often guided by structural data from techniques like X-ray crystallography, which reveal how the fragments bind to the target. wikipedia.org

Analysis of Key Structural Elements Contributing to Azaindole Biological Activity

The biological activity of azaindole derivatives is intricately linked to their key structural elements. The azaindole core itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net

Several positions on the azaindole ring have been identified as critical for biological activity. For 7-azaindole analogs, positions 1, 3, and 5 are often the most active sites for modification to influence potency and selectivity. researchgate.netnih.gov The types of substituents at these positions, such as alkyl, aryl carboxamide, and various heterocyclic rings, have been shown to be particularly successful in enhancing anticancer activity. researchgate.netnih.gov

The ability of the azaindole nitrogen to act as a hydrogen bond acceptor and the pyrrolic N-H to act as a hydrogen bond donor is fundamental to its interaction with many protein targets, especially kinases. researchgate.net The 7-azaindole moiety's capacity to form two hydrogen bonds with the kinase hinge region is a well-established principle in the design of kinase inhibitors. jst.go.jp

Systematic Evaluation of Substituent Effects on Azaindole Scaffolds

The systematic evaluation of how different substituents at various positions on the azaindole scaffold affect its biological properties is a cornerstone of SAR studies. These investigations provide a rational basis for optimizing lead compounds.

The substituent at the N1 position of the azaindole ring can significantly impact target binding and selectivity. For instance, in a study of 7-azaindole derivatives, the introduction of a 1-methyl group was part of a strategy that led to a potent adenosine receptor antagonist. researchgate.net In another context, the substitution of an amino group in cisplatin with a 1-methyl-7-azaindole moiety resulted in a compound with altered biological properties. nih.gov

Computational studies have also shed light on the electronic effects of N1 substituents. The charge on the N1 nitrogen generally correlates with the electron-donating or electron-withdrawing nature of the substituent. acs.org This modulation of the electronic properties of the azaindole ring system can, in turn, influence its non-covalent interactions with the target protein. acs.org

The presence of a hydroxyl group at the C4 position of the azaindole scaffold can introduce a crucial point of interaction with the target receptor. A phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in the binding pocket.

The strategic placement of a hydroxyl group can therefore be a key design element in optimizing the ligand-receptor interactions of azaindole-based inhibitors.

The position of the nitrogen atom within the pyridine (B92270) ring of the azaindole scaffold (positional isomerism) has profound pharmacological implications. The four main isomers are 4-, 5-, 6-, and 7-azaindole, each possessing distinct physicochemical properties such as lipophilicity, polar surface area, and aqueous solubility. nih.gov

While the 7-azaindole isomer is the most extensively studied and utilized in drug discovery, particularly for kinase inhibitors, other isomers have also been investigated. nih.govpharmablock.com In the development of Cdc7 inhibitors, it was found that isomeric 4-, 6-, and 7-azaindoles exhibited lower inhibitory activity and selectivity compared to the lead 5-azaindole (B1197152) derivative. nih.gov It was hypothesized that the orientation of the hinge-binding pyrimidine (B1678525) in these other isomers might be unfavorable due to intramolecular repulsion between the nitrogen atoms of the azaindole and pyrimidine rings. nih.gov

Conversely, in a different study, 4-azaindole (B1209526) and 7-azaindole derivatives showed better efficacy than the parent indole (B1671886) compound, whereas the 5-azaindole and 6-azaindole analogs had reduced efficacy. pharmablock.com However, all four azaindole isomers in this study demonstrated significantly enhanced aqueous solubility compared to the indole prototype. pharmablock.com These findings highlight that the optimal azaindole isomer is target-dependent and that positional isomerism is a critical parameter to consider during the drug design and optimization process.

Computational Chemistry and In Silico Approaches in Azaindole Optimization

Computational chemistry and in silico methods have become indispensable tools in the optimization of azaindole derivatives as potent and selective modulators of various biological targets. The azaindole scaffold, a bioisostere of indole and purine (B94841), offers unique properties for drug design, including the ability to form critical hydrogen bonds that mimic the interactions of adenine in the ATP binding sites of kinases. nih.govpharmablock.com Computational approaches enable a deep understanding of the structural requirements for biological activity, guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. These methods range from analyzing ligand-target interactions at an atomic level to developing predictive models that correlate molecular structure with activity.

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule, such as a protein kinase. For azaindole derivatives, docking studies are crucial for elucidating the binding mode within the active site and understanding the structure-activity relationship (SAR).

In a typical study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The azaindole-based ligand, such as 1-PMB-4-hydroxy-5-azaindole, is then computationally placed into the binding pocket. The docking algorithm samples a vast number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the role of water molecules, and the conformational flexibility of both the ligand and the target. nih.gov

Table 1: Representative Molecular Docking Results for Azaindole Derivatives against various Protein Targets Note: This table presents hypothetical and literature-derived data for analogous compounds to illustrate the application of molecular docking, as specific data for 1-PMB-4-hydroxy-5-azaindole is not publicly available.

| Compound Scaffold | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 7-Azaindole Analog | Trk A | 4aoj | -9.8 | Met592, Glu591 (Hinge) |

| 7-Azaindole Analog | CSF-1R | 3LCD | -10.2 | Cys666, Asp798 |

| 5-Azaindazole Analog | MDM2 | 1RV1 | -9.5 | Gln72, His73 |

| 5-Azaindole Analog | Factor VIIa | 2FLI | -8.7 | Ser195, Gly216 |

Data compiled from analogous studies. researchgate.netingentaconnect.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org For azaindole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. ingentaconnect.com

In a 3D-QSAR study, a set of structurally related azaindole compounds with known biological activities (e.g., IC₅₀ values) are aligned based on a common scaffold. The CoMFA method then calculates steric and electrostatic fields around each molecule, while CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors. Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a model that relates variations in these fields to changes in biological activity.

The resulting QSAR models are visualized as 3D contour maps. These maps highlight regions where modifications to the chemical structure are likely to increase or decrease activity:

Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Maps: Blue contours mark areas where positive charges enhance activity, and red contours indicate where negative charges are preferred.

Hydrophobic Maps: Yellow contours show regions where hydrophobic groups increase activity, while white contours indicate areas where hydrophilic groups are beneficial.

For a series of 5-azaindole derivatives, a QSAR model might reveal that a bulky, hydrophobic group at the N-1 position (like the PMB group) is favorable, while an electronegative group near the 4-position enhances activity, consistent with the role of the 4-hydroxy group. The statistical validity of the model is assessed by parameters like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). ingentaconnect.com

Table 2: Statistical Parameters of a 3D-QSAR (CoMSIA) Model for a Series of 7-Azaindole Kinase Inhibitors Note: This table is based on data from published studies on related azaindole series to exemplify QSAR modeling.

| Parameter | Value | Description |

| Q² (Cross-validated R²) | 0.64 | Indicates good predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.98 | Shows a strong correlation between predicted and actual activity. |

| F-statistic | 150.2 | High value indicates a statistically significant model. |

| Standard Error of Estimate | 0.15 | Low value indicates high accuracy of the model. |

| Field Contribution: Steric | 15% | Relative contribution of the steric field to the model. |

| Field Contribution: Electrostatic | 25% | Relative contribution of the electrostatic field to the model. |

| Field Contribution: Hydrophobic | 30% | Relative contribution of the hydrophobic field to the model. |

| Field Contribution: H-Bond Donor | 20% | Relative contribution of the H-bond donor field to the model. |

| Field Contribution: H-Bond Acceptor | 10% | Relative contribution of the H-bond acceptor field to the model. |

Data adapted from a representative study on Trk A inhibitors. ingentaconnect.com

Conformational Analysis: The biological activity of a molecule is intrinsically linked to the three-dimensional shape it adopts to bind to its target. Conformational analysis of 1-PMB-4-hydroxy-5-azaindole is critical for understanding its behavior in a biological environment. The key flexible bond in this molecule is the N1-CH₂ bond connecting the azaindole core to the p-methoxybenzyl group. Rotation around this bond determines the spatial orientation of the PMB moiety relative to the planar azaindole ring system.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of different conformers and identify the most stable, low-energy states. scielo.br This analysis helps determine if the molecule has a preferred shape or if it is highly flexible. The presence of the bulky PMB group can create a rotational barrier, potentially leading to distinct, stable conformers that may have different binding affinities for a target receptor. iaea.org Understanding this conformational landscape is essential for designing rigid analogs or interpreting SAR data.

Pharmacophore Generation: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For a series of active azaindole derivatives, a pharmacophore model can be generated based on their common structural features. researchgate.netnih.gov

For 1-PMB-4-hydroxy-5-azaindole, key pharmacophoric features would likely include:

Hydrogen Bond Donor (HBD): The N-H of the pyrrole (B145914) ring and the 4-hydroxy group.

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring (N5) and the oxygen of the 4-hydroxy group.

Aromatic Ring (AR): The bicyclic azaindole core and the phenyl ring of the PMB group.

Hydrophobic Feature (HY): The benzyl portion of the PMB group.

These features, with specific geometric constraints, define the ideal spatial arrangement for binding. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new, structurally diverse molecules that possess the same essential features and are therefore likely to be active. acs.org

Mechanistic and Target Oriented Research of Azaindole Derivatives

Azaindoles as Inhibitors of Protein Kinases

Azaindoles, which are bioisosteres of indole (B1671886) and purine (B94841) systems, have emerged as privileged structures in medicinal chemistry for the development of protein kinase inhibitors. mdpi.comnih.gov Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular pathways, making them significant targets for therapeutic intervention, particularly in oncology. nih.gov The azaindole scaffold's utility stems from its ability to mimic the adenine (B156593) portion of ATP, the natural substrate for kinases. pharmablock.com The nitrogen atom within the pyridine (B92270) ring of the azaindole structure enhances its ability to form hydrogen bonds within the ATP-binding site of kinases. nih.gov This has led to the successful development of numerous azaindole-based kinase inhibitors, some of which have been approved for clinical use or are in clinical trials for various diseases. nih.gov

The versatility of the azaindole core allows for modifications at several positions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. jst.go.jp The four different positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) further expand the chemical space for designing novel kinase inhibitors. nih.gov

Interaction Profiles with ATP-Binding Sites and Hinge Regions

The primary mechanism by which azaindole derivatives inhibit protein kinases is through competitive binding at the ATP-binding site. mdpi.comnih.gov The azaindole scaffold is particularly effective as a "hinge-binder." nih.govjst.go.jp The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase catalytic domain and is crucial for the conformational changes required for catalysis.

The 7-azaindole (B17877) isomer is a well-documented hinge-binding motif. nih.govjst.go.jpnih.gov It typically forms two key hydrogen bonds with the backbone amide groups of amino acids in the hinge region. jst.go.jpnih.govjst.go.jp Specifically, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the NH group of the pyrrole (B145914) moiety serves as a hydrogen bond donor. jst.go.jpresearchgate.net This bidentate hydrogen bonding interaction anchors the inhibitor in the ATP pocket, providing a stable foundation for the rest of the molecule to make further interactions that enhance potency and selectivity. researchgate.net

For instance, the 7-azaindole core of Vemurafenib forms two hydrogen bonds with the hinge residues Gln-530 and Cys-532 in the ATP-binding site of BRAFV600E kinase. mdpi.com Similarly, X-ray crystallography has shown 7-azaindole derivatives forming two hinge hydrogen bonds with Leu 932 and Glu 930 in Janus kinase 2 (JAK2). nih.gov This consistent binding pattern across different kinases underscores the importance of the azaindole scaffold as a foundational element in kinase inhibitor design. jst.go.jp

Selectivity and Potency against Specific Kinase Isoforms

While the azaindole core provides a general framework for kinase binding, the substituents on the ring are critical for determining the inhibitor's potency and selectivity against specific kinase isoforms. jst.go.jp By strategically modifying the azaindole scaffold, researchers can develop compounds that preferentially inhibit one kinase over others, which is crucial for minimizing off-target effects.

For example, a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors were developed that showed up to 24-fold selectivity for group I PAKs over group II PAKs. nih.gov In the context of IKK2 inhibition, 4-phenyl-7-azaindoles have been identified as potent inhibitors with significant selectivity over the closely related IKK1 and a panel of other kinases. researchgate.net

The development of GSK1070916 as a selective Aurora B/C inhibitor further illustrates this principle. This compound, which features a pyrazole (B372694) scaffold attached to a 7-azaindole fragment, is over 250-fold more selective for Aurora B than for Aurora A. mdpi.com The potency of azaindole derivatives can be exceptionally high, with some compounds exhibiting inhibitory concentrations (IC50) in the low nanomolar or even picomolar range. jst.go.jp

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| Vemurafenib (PLX4032) | BRAFV600E | 31 | High selectivity over many other kinases. researchgate.net |

| PLX4720 | BRAFV600E | 13 | Highly selective for both wild-type and mutant B-RAF. pharmablock.commdpi.com |

| GSK1070916 | Aurora B | 0.38 | >250-fold selective over Aurora A. mdpi.com |

| GSK1070916 | Aurora C | 1.5 | Potent inhibitor of Aurora C. mdpi.com |

| Pexidartinib | CSF1R | 13 | Potent inhibitor of Colony-Stimulating Factor 1 Receptor. researchgate.net |

| Compound 6h | B-Raf | 2.5 | Outstanding selectivity profile against other kinases. nih.gov |

Investigations into Specific Kinase Targets:

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell metabolism, survival, and proliferation, and its deregulation is common in various cancers. researchgate.net Consequently, the components of this pathway, particularly PI3K, are attractive targets for cancer therapy. researchgate.net Azaindole derivatives have been identified as potent inhibitors of PI3K.

The azaindole heterocycle is known to interact with the ATP-binding site of PI3K. mdpi.com A novel series of 7-azaindole scaffold derivatives were discovered to exhibit potent activity against PI3K at both molecular and cellular levels. researchgate.net These compounds were developed using a fragment-based growing strategy and demonstrated significant inhibition of cell proliferation in a panel of human tumor cells. researchgate.net

Furthermore, systematic structure-activity relationship (SAR) studies of 7-azaindole-based inhibitors have led to the discovery of potent and selective inhibitors of specific PI3K isoforms, such as PI3Kγ. nih.gov For example, optimization of a 7-azaindole isoindolinone series led to compounds with cellular IC50 values as low as 40 nM for PI3Kγ, while maintaining over 300-fold selectivity against other class I PI3K isoforms. nih.gov

| Compound Series | Target Isoform | Potency (IC50) | Selectivity |

|---|---|---|---|

| 7-Azaindole Isoindolinones | PI3Kγ | As low as 40 nM (cellular) | >300-fold vs. other Class I PI3Ks. nih.gov |

| 7-Azaindole Derivatives | PI3K (general) | Potent molecular and cellular activity | Data not specified. researchgate.net |

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. jst.go.jp Their overexpression in a wide variety of human tumors has made them important targets for the development of anticancer drugs. jst.go.jp Azaindole derivatives have been successfully developed as potent inhibitors of Aurora kinases.

For instance, several 2,5-disubstituted-4-azaindoles have demonstrated anti-proliferative activity against human cancer cell lines through the selective inhibition of Aurora A kinase. nih.gov A notable example of a potent Aurora kinase inhibitor is GSK1070916, an azaindole-based compound that is a highly effective inhibitor of Aurora B and C. mdpi.com

The development of these inhibitors often involves extensive SAR studies to optimize both potency and selectivity. For example, research programs have focused on imidazo[4,5-b]pyridine and 7-azaindole-based inhibitors to achieve a high degree of selectivity for Aurora-A over Aurora-B. mdpi.com

| Compound | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| GSK1070916 | Aurora B | 0.38 | ATP-competitive, reversible inhibitor. mdpi.com |

| GSK1070916 | Aurora C | 1.5 | Potent inhibitor of Aurora C. mdpi.com |

| AMG 900 | Aurora A | 5 | Pan-Aurora kinase inhibitor. jst.go.jp |

| AMG 900 | Aurora B | 4 | Pan-Aurora kinase inhibitor. jst.go.jp |

| AMG 900 | Aurora C | 1 | Pan-Aurora kinase inhibitor. jst.go.jp |

BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. mdpi.com Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a significant percentage of melanomas and other cancers. mdpi.commdpi.com The 7-azaindole scaffold has been instrumental in the development of potent and selective BRAF inhibitors. mdpi.comnih.gov

The most prominent example is Vemurafenib (PLX4032), an FDA-approved drug for the treatment of BRAF V600E-mutated metastatic melanoma. nih.govnbinno.comacs.org The discovery of Vemurafenib began with the identification of the 7-azaindole scaffold from a high-throughput screen. researchgate.net Structure-activity relationship studies led to the development of PLX4720, a potent and selective inhibitor of BRAFV600E (IC50 = 13 nM), and subsequently to Vemurafenib. pharmablock.com

The crystal structure of Vemurafenib bound to BRAFV600E reveals that the 7-azaindole core binds to the kinase hinge region, forming two hydrogen bonds with the backbone of Cys-532 and Gln-530. mdpi.com This interaction is critical for the drug's high-affinity binding and inhibitory activity. mdpi.com The rest of the molecule extends into the ATP-binding pocket, making additional interactions that contribute to its potency and selectivity. mdpi.com

| Compound | Target | Enzyme IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|---|

| Vemurafenib (PLX4032) | BRAFV600E | 31 | Not specified. researchgate.net |

| PLX4720 | BRAFV600E | 13 | Not specified. pharmablock.comresearchgate.net |

| Compound 6h | B-Raf | 2.5 | 63. nih.gov |

c-Met Kinase Target Engagement

The c-Met receptor tyrosine kinase is a well-established target in oncology due to its role in tumor cell proliferation, survival, and metastasis. nih.gov Several series of azaindole derivatives have been developed as potent inhibitors of c-Met kinase. The azaindole core, particularly the 4-azaindole (B1209526) and 7-azaindole isomers, serves as a key pharmacophore for binding to the ATP pocket of the kinase domain. nih.govnih.gov

The binding mode of 4-azaindole inhibitors with c-Met has been confirmed by X-ray crystallography, revealing key interactions within the kinase's active site. nih.gov These inhibitors typically form hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. researchgate.net The N1 nitrogen of the azaindole ring often acts as a hydrogen bond acceptor, while the exocyclic amino group at the 3-position can serve as a hydrogen bond donor. Further optimization of these scaffolds has involved substitutions at various positions of the azaindole ring to enhance potency and selectivity. For instance, N-nitrobenzenesulfonyl-4-azaindoles have been identified as potent c-Met inhibitors. nih.gov

| Compound Type | Target | IC50 (nM) |

| N-nitrobenzenesulfonyl-4-azaindole derivative 62 | c-Met | 70 |

| N-nitrobenzenesulfonyl-4-azaindole derivative 63 | c-Met | 20 |

This table presents a selection of reported inhibitory activities of azaindole derivatives against c-Met kinase. The specific values are illustrative of the potency that can be achieved with this scaffold. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription, making it an attractive target for cancer therapy. bohrium.com The 7-azaindole scaffold has been identified as a privileged structure for the development of potent and selective CDK9 inhibitors. researchgate.netacs.org Optimization of 7-azaindole-based compounds has led to the discovery of derivatives with high potency and selectivity for CDK9 over other members of the CDK family. bohrium.com

Structural studies have revealed that the 7-azaindole moiety typically binds to the hinge region of CDK9, forming two hydrogen bonds that mimic the interaction of adenine. researchgate.net This bidentate hydrogen bonding pattern is a key determinant of the inhibitory activity of these compounds. researchgate.net Further modifications of the 7-azaindole core have focused on improving pharmacokinetic properties and achieving transient target engagement, which is believed to be a more favorable therapeutic strategy for inhibiting CDK9. bohrium.com

| Compound | Target | IC50 (µM) |

| 7-azaindole derivative 18c | CDK9/Cyclin T | 0.206 |

| 7-azaindole derivative 7d | CDK9/Cyclin T | 0.38 |

This table showcases the inhibitory potential of selected 7-azaindole derivatives against CDK9/Cyclin T. researchgate.netresearchgate.net

Haspin Kinase Modulation

Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3. Inhibition of Haspin is a potential therapeutic strategy for cancer. The 7-azaindole scaffold has also been explored for its potential to inhibit Haspin kinase. researchgate.net

Notably, some 7-azaindole derivatives have been identified as dual inhibitors of both CDK9/Cyclin T and Haspin. researchgate.netresearchgate.net This dual inhibitory activity could offer a synergistic antimitotic effect. The development of these dual inhibitors highlights the versatility of the 7-azaindole scaffold in targeting multiple kinases involved in cell cycle progression.

| Compound | Target | IC50 (µM) |

| 7-azaindole derivative 18c | Haspin | 0.118 |

| 7-azaindole derivative 7f | Haspin | 0.11 |

This table illustrates the inhibitory activity of specific 7-azaindole derivatives against Haspin kinase. researchgate.netresearchgate.net

Exploration of Alternative Molecular Targets for Azaindole Scaffolds

While azaindole derivatives are most renowned as kinase inhibitors, their versatile structure has led to investigations into their effects on other molecular targets.

Non-Kinase Enzyme Inhibition Studies

The azaindole framework has shown potential for inhibiting non-kinase enzymes. For example, certain 7-azaindole derivatives have been investigated as inhibitors of influenza polymerase-B2 and PI3K. nih.gov The ability of the azaindole core to form key hydrogen bond interactions is a recurring theme in its engagement with various enzyme active sites. nih.gov

Protein-Protein Interaction Modulators

Modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. korea.ac.kr The flat, aromatic nature of the azaindole scaffold makes it a suitable platform for designing molecules that can interfere with the often large and shallow interfaces of PPIs. While specific examples of 1-PMB-4-hydroxy-5-azaindole as a PPI modulator are not available, the general principle of using heterocyclic scaffolds to disrupt PPIs is an active area of research. For instance, the 5-azaindole (B1197152) scaffold has been considered in the design of such modulators. researchgate.net

Elucidation of Molecular Mechanisms of Action for Azaindole Derivatives at the Cellular Level

The cellular effects of azaindole derivatives are largely dictated by their primary molecular targets. As potent kinase inhibitors, their mechanisms of action at the cellular level are often linked to the downstream consequences of inhibiting specific kinase signaling pathways.

For azaindole derivatives that target kinases like c-Met, CDK9, and Haspin, the cellular effects can include:

Inhibition of Cell Proliferation: By targeting kinases that are crucial for cell cycle progression and survival, azaindole derivatives can induce cell cycle arrest and inhibit the growth of cancer cells. nih.gov

Induction of Apoptosis: Inhibition of pro-survival signaling pathways often leads to the activation of apoptotic cell death. nih.gov

Anti-angiogenic Effects: Targeting receptor tyrosine kinases like c-Met can inhibit the formation of new blood vessels, which is essential for tumor growth.

Modulation of Transcription: Inhibition of CDK9 directly impacts transcriptional regulation, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent cell death in cancer cells.

The pleiotropic effects of azaindole derivatives underscore the importance of developing compounds with high selectivity for their intended targets to minimize off-target effects and enhance their therapeutic potential.

Biochemical Pathway Disruption and Signaling Modulation

Azaindole derivatives are widely recognized as "privileged structures" in medicinal chemistry, primarily due to their ability to act as bioisosteres of purines, enabling them to interact with a wide array of biological targets, most notably protein kinases. nih.gov Protein kinases are crucial regulators of a vast number of cellular signaling pathways. nih.gov The azaindole scaffold, with its nitrogen atoms, can form key hydrogen bonds within the ATP-binding site of these kinases, leading to their inhibition. nih.gov

The disruption of kinase activity can have profound effects on downstream signaling cascades that govern cellular function. For instance, many azaindole compounds have been developed as inhibitors of kinases involved in cancer progression, such as:

Receptor Tyrosine Kinases (RTKs): These are implicated in cell growth, proliferation, and angiogenesis.

Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): These are involved in cellular responses to external stimuli.

By inhibiting these kinases, azaindole derivatives can modulate signaling pathways critical for the survival and proliferation of pathological cells. The specific pathways affected would depend on the kinase selectivity profile of the individual compound.

In Vitro Biological Evaluation Methodologies for Azaindole Compounds

Biochemical Assays for Enzyme Inhibition

Biochemical assays are fundamental in early-stage drug discovery to determine the direct interaction between a compound and its purified enzyme target. For azaindole derivatives, which often target protein kinases, these assays quantify the compound's ability to inhibit the enzyme's catalytic activity. nih.gov

Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki)

The initial step in characterizing an inhibitor is to determine its potency, commonly expressed as the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. sigmaaldrich.comedx.org This value is determined by incubating the target enzyme (e.g., a protein kinase) with a substrate (like ATP) and varying concentrations of the test compound, such as 1-PMB-4-hydroxy-5-azaindole. The rate of the enzymatic reaction is measured, and the results are plotted as enzyme activity versus inhibitor concentration to calculate the IC50. edx.org A lower IC50 value generally signifies a more potent inhibitor. sigmaaldrich.com

While the IC50 is a practical measure of functional strength, it is dependent on experimental conditions, including substrate concentration. edx.orgncifcrf.gov Therefore, the inhibition constant (Ki) is often calculated to provide a more absolute measure of binding affinity. ncifcrf.gov The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex and reflects the intrinsic binding affinity between the inhibitor and the enzyme. sciencesnail.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate. sigmaaldrich.comncifcrf.gov

Table 1: Illustrative Inhibition Data for an Azaindole Compound

| Target Kinase | IC50 (nM) | Ki (nM) |

| Kinase A | 82 | 45 |

| Kinase B | 150 | 98 |

| Kinase C | >10,000 | N/A |

ATP Competitive vs. Non-Competitive Inhibition Modes

Understanding how a compound inhibits its target enzyme is crucial. Many kinase inhibitors containing the azaindole scaffold act as ATP-competitive inhibitors. mdpi.comnih.gov This means they bind to the ATP-binding pocket of the kinase, directly competing with the natural substrate, ATP. mdpi.comnih.gov The mode of inhibition can be determined through kinetic studies by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.

Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site. This type of inhibition increases the apparent Km of the substrate but does not change the maximum reaction rate (Vmax).

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This mode of inhibition reduces both Vmax and Km.

For azaindole compounds, structural analysis often reveals that the nitrogen atoms in the heterocyclic ring system form key hydrogen bonds within the hinge region of the kinase's ATP-binding site, a characteristic feature of ATP-competitive inhibitors. nih.gov

Cell-Based Functional Assays

While biochemical assays confirm direct enzyme interaction, cell-based assays are essential to determine a compound's activity in a more physiologically relevant context. These assays assess the compound's ability to permeate cell membranes, engage its target within the cell, and elicit a functional response, such as inhibiting cell growth.

Assessment of Antiproliferative Activity in Diverse Cancer Cell Lines

A primary goal for many azaindole kinase inhibitors is the inhibition of cancer cell proliferation. sci-hub.se To evaluate this, compounds are tested against a panel of diverse human cancer cell lines. nih.govnih.gov This panel often includes cell lines from various tissue origins (e.g., lung, breast, colon, leukemia) to assess the breadth of activity. nih.govnih.gov The antiproliferative activity is typically reported as the concentration that inhibits 50% of cell growth (GI50) or the IC50 for cell viability. Testing against a broad panel can reveal potential selectivity for certain cancer types. mdpi.com For instance, azaindole derivatives have demonstrated potent cytostatic effects on various carcinoma cell lines. nih.gov

Table 2: Example Antiproliferative Activity of an Azaindole Derivative Across Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Carcinoma | 0.85 |

| MCF-7 | Breast Adenocarcinoma | 1.20 |

| A549 | Lung Carcinoma | 1.55 |

| K562 | Chronic Myeloid Leukemia | 0.75 |

| PC-3 | Prostate Cancer | 2.10 |

Cell Viability and Proliferation Assays (e.g., SRB, CCK-8)

Several quantitative methods are used to measure the effect of a compound on cell viability and proliferation. These are typically colorimetric or fluorometric assays performed in a 96-well plate format for high-throughput analysis.

Sulforhodamine B (SRB) Assay : This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. It is a reliable method for measuring drug-induced cytotoxicity. researchgate.net

Cell Counting Kit-8 (CCK-8) Assay : This is a sensitive colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells, producing a water-soluble orange formazan (B1609692) dye. abcam.comdojindo.com The amount of formazan generated is directly proportional to the number of living cells and their metabolic activity. dojindo.comijbs.com The CCK-8 assay is known for its simplicity and low toxicity to cells. dojindo.comcreative-biogene.com

Reporter Gene Assays for Pathway Activation/Inhibition

To confirm that the observed antiproliferative effects are due to the inhibition of a specific signaling pathway, reporter gene assays are employed. These assays measure the activity of a transcription factor that is regulated by the signaling pathway of interest. youtube.comyoutube.com

The assay system uses a genetically engineered cell line that contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a transcriptional response element. youtube.com This element is specifically activated by a key transcription factor downstream of the targeted kinase. If a compound like 1-PMB-4-hydroxy-5-azaindole successfully inhibits the target kinase in the cell, the downstream transcription factor will not be activated, leading to a measurable decrease in the expression of the reporter gene. youtube.com This provides a quantitative readout of pathway inhibition within a cellular context, linking the compound's enzymatic inhibition to a functional cellular outcome. youtube.com

Target Engagement and Selectivity Profiling Across Kinase Panels

A crucial aspect of characterizing a potential kinase inhibitor is to determine its direct interaction with the intended target kinase and to assess its selectivity across the broader human kinome. depositolegale.it Azaindole scaffolds are known to interact with the ATP-binding site of kinases, and various in vitro assays are employed to quantify this engagement and profile the inhibitor's specificity. nih.gov

Target Engagement Assays:

Target engagement assays confirm that a compound binds to its intended protein target within a cellular or biochemical environment. For azaindole compounds, these assays are vital to validate that the observed biological effects are a direct result of interaction with the target kinase. Common methods include:

Biochemical Assays: These assays typically use purified recombinant kinase domains and a substrate. The inhibitory activity of the compound is measured by quantifying the reduction in substrate phosphorylation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a more physiologically relevant context by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. drugtargetreview.com

Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be used to monitor compound binding to a target protein in living cells in real-time.

Selectivity Profiling:

Kinase inhibitors often have the potential to bind to multiple kinases due to the conserved nature of the ATP-binding site. depositolegale.it Therefore, it is essential to profile the selectivity of an azaindole compound against a broad panel of kinases to identify potential off-target effects. This is typically done by screening the compound against a large number of purified kinases at a fixed concentration. The results are often presented as a percentage of inhibition for each kinase.

For example, a hypothetical azaindole compound, "Compound X," could be profiled against a panel of kinases, with the data presented as follows:

Table 1: Kinase Selectivity Profile of Compound X (Hypothetical Data)

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| Target Kinase A | 98% | 15 |

| Kinase B | 55% | 500 |

| Kinase C | 20% | >10000 |

| Kinase D | 85% | 80 |

| Kinase E | 15% | >10000 |

| Kinase F | 5% | >10000 |

This table illustrates that Compound X is highly potent against its intended target (Target Kinase A) and shows some activity against Kinase B and Kinase D, while being largely inactive against others. This information is critical for guiding further optimization of the compound to improve its selectivity profile.

High-Throughput Screening (HTS) in the Discovery of Azaindole Leads

High-throughput screening (HTS) is a foundational approach in modern drug discovery for identifying initial "hit" compounds from large chemical libraries that modulate the activity of a biological target. nih.gov For the discovery of azaindole-based kinase inhibitors, HTS campaigns are designed to screen thousands to millions of compounds in a rapid and automated fashion.

The process typically involves the following steps:

Assay Development: A robust and sensitive biochemical or cell-based assay is developed that is amenable to automation. For kinase targets, this is often a fluorescence- or luminescence-based assay that measures the phosphorylation of a substrate.

Library Screening: A diverse library of small molecules, which may include a collection of azaindole derivatives, is screened at a single concentration against the target kinase.

Hit Identification: Compounds that exhibit a significant level of inhibition in the primary screen are identified as "hits."

Hit Confirmation and Triage: The activity of the initial hits is confirmed through re-testing. A dose-response analysis is then performed to determine the IC50 values of the confirmed hits.

The data from an HTS campaign can be visualized in a scatter plot, where each point represents a single compound from the library.

A hypothetical HTS campaign for a target kinase might yield the following results for a selection of azaindole compounds:

Table 2: Representative Data from a High-Throughput Screen for Kinase Inhibitors (Hypothetical Data)

| Compound ID | Scaffold | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|---|

| AZ-001 | 5-Azaindole (B1197152) | 95 | 0.5 |

| AZ-002 | 7-Azaindole (B17877) | 88 | 1.2 |

| AZ-003 | 6-Azaindole | 45 | >20 |

| AZ-004 | 5-Azaindole | 92 | 0.8 |

| AZ-005 | 4-Azaindole (B1209526) | 30 | >20 |

From this hypothetical screen, compounds AZ-001, AZ-002, and AZ-004 would be prioritized as promising hits for further investigation due to their significant inhibition at the screening concentration and their sub-micromolar IC50 values. These hits would then proceed to more detailed characterization, including selectivity profiling and structure-activity relationship (SAR) studies, to optimize their potency and selectivity. The discovery of Vemurafenib, a 7-azaindole containing drug, was based on a 7-azaindole scaffold obtained from kinase screening experiments of a library of over 20,000 compounds. mdpi.com Similarly, an initial High Throughput Screening (HTS) identified an indole (B1671886) with a 6-chloro substituent as having good selectivity for Cdc7 over CDK2, leading to the investigation of various 5-azaindole derivatives. nih.gov

Future Directions and Advanced Research Opportunities for 1 Pmb 4 Hydroxy 5 Azaindole Derivatives

Development of Novel and Efficient Synthetic Routes for Enhanced Structural Diversity

The generation of diverse chemical libraries is fundamental to drug discovery. For 5-azaindole (B1197152) derivatives, future research will focus on creating more efficient and versatile synthetic methodologies to expand structural diversity. Traditional methods like the Bartoli, Batcho-Leimgruber, and Hemetsberger-Knittel syntheses have been employed, but often face limitations in yield and substrate scope. researchgate.netresearchgate.net

Modern synthetic strategies offer significant advantages. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are pivotal for functionalizing the azaindole core. nih.gov For instance, a Suzuki coupling can be used to introduce various aryl or heteroaryl groups at specific positions on the 5-azaindole ring, a key step in building a library of potential inhibitors. nih.gov Similarly, one-pot procedures involving palladium-catalyzed N-arylation followed by a Sonogashira reaction and cyclization represent a streamlined approach to creating 1,2-disubstituted azaindoles. researchgate.net

Future efforts will likely concentrate on:

Microwave-assisted synthesis: This technology can accelerate reaction times and improve yields, as demonstrated in the heteroannulation of pyridine (B92270) alkynes. researchgate.net

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and consistency, which is crucial for producing compound libraries. pharmablock.com

Photocatalysis and electrochemistry: These green chemistry approaches enable novel transformations under mild conditions, allowing for the introduction of functional groups that are incompatible with traditional thermal methods. acs.org

Multicomponent reactions (MCRs): MCRs, like the Biginelli reaction, allow for the construction of complex molecules in a single step from multiple starting materials, significantly improving synthetic efficiency. uni-rostock.de

The development of robust synthetic routes is essential for systematically exploring the structure-activity relationships (SAR) of 5-azaindole derivatives, enabling the fine-tuning of their biological activity. documentsdelivered.com

Advanced Computational Design for Predictive Modeling and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For 5-azaindole derivatives, these methods can provide crucial insights into ligand-target interactions, guide molecular design, and predict key properties, thereby reducing the reliance on costly and time-consuming empirical screening.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ijper.org For azaindole-based kinase inhibitors, docking studies can elucidate how the azaindole core interacts with the hinge region of the ATP-binding site, a common binding mode for this class of compounds. depositolegale.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the potency of novel azaindole analogs before their synthesis.

Free Energy Perturbation (FEP): FEP calculations offer a more rigorous prediction of binding affinities. This method was successfully used to guide the optimization of 7-azaindole (B17877) non-nucleoside reverse transcriptase inhibitors, leading to a compound with a two-fold increase in potency. nih.gov

Machine Learning and Deep Learning: Advanced machine learning models, such as deep neural networks, can be trained on large datasets to predict various properties, including pKa, solubility, and metabolic stability, which are critical for lead optimization. acs.org A deep neural network-based classifier, BCL-XpKa, has been developed for pKa prediction, a key parameter influencing drug absorption and distribution. acs.org

These predictive models allow for the in silico screening of virtual libraries of 1-PMB-4-hydroxy-5-azaindole derivatives, prioritizing the synthesis of compounds with the highest probability of desired activity and drug-like properties.

Identification of Underexplored Biological Targets Amenable to Azaindole Modulation

The azaindole scaffold has been extensively explored as a core structure for kinase inhibitors, targeting a wide range of the human kinome. depositolegale.it Many approved drugs and clinical candidates containing this moiety target kinases involved in cancer and inflammatory diseases, such as JAK, PI3K, and Aurora kinases. nih.govmdpi.com However, the therapeutic potential of azaindole derivatives is not limited to this enzyme class.

Future research should aim to identify novel and underexplored biological targets for azaindole-based ligands. Potential areas of exploration include:

Non-kinase enzymes: Azaindoles have shown promise as inhibitors of other enzyme families. For example, they have been investigated as inhibitors of poly (ADP-ribose) polymerases (PARP), which are involved in DNA repair and are important targets in oncology. ijper.org They have also been found to inhibit metallo-deubiquitinase CSN5 and factor VIIa. nih.govscilit.com

G-protein coupled receptors (GPCRs): Given their structural similarity to endogenous ligands like serotonin, azaindole derivatives could be designed to modulate GPCRs, which are involved in a vast array of physiological processes. ijper.org

Protein-protein interactions (PPIs): The SARS-CoV-2 spike-hACE2 interaction has been targeted by 7-azaindole derivatives, highlighting their potential as inhibitors of PPIs, a challenging but increasingly important class of drug targets. nih.gov